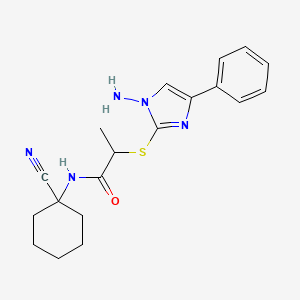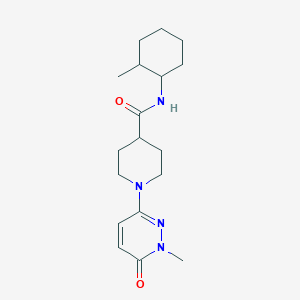
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Antidepressant Activities
Research has shown the development of compounds with potential antidepressant and anxiolytic-like activities. A study by Zagórska et al. (2015) synthesized a series of compounds evaluated for their affinity towards serotoninergic and dopaminergic receptors. Some compounds exhibited potent receptor ligands' activities, suggesting their potential as antidepressants and anxiolytic agents. These findings were supported by docking studies indicating the importance of substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Relationships
Another aspect of research focused on the synthesis and structure-affinity relationships of novel derivatives for affinity toward human Aβ plaques, as investigated by Cai et al. (2007). This research aimed at developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease, highlighting the compounds' potential in neurodegenerative disease research (Cai et al., 2007).
Toxicological Evaluation
Karanewsky et al. (2016) conducted a toxicological evaluation of novel compounds for assessing their safety for use in food and beverage applications. The study found no mutagenic or clastogenic effects in vitro and no adverse effects in short-term and subchronic oral toxicity studies in rats, providing insights into the safety profile of these compounds (Karanewsky et al., 2016).
Synthetic Access to Derivatives
Research on synthetic access to new derivatives has been explored, such as the study by Gobouri (2020), which focused on synthesizing new derivatives involving thiadiazols. This study contributes to the chemical diversity of compounds with potential applications in various scientific fields (Gobouri, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, alkylation, and condensation reactions.", "Starting Materials": [ "2,6-dioxopurine", "4-methylbenzyl chloride", "1-methyl-4-nitroimidazole", "sodium hydride", "methyl iodide", "thiourea", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Nitration of 2,6-dioxopurine with a mixture of sulfuric acid and nitric acid to form 8-nitro-2,6-dioxopurine", "Alkylation of 8-nitro-2,6-dioxopurine with 4-methylbenzyl chloride in the presence of sodium hydride to form 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine", "Reduction of 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine with sodium dithionite to form 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine", "Alkylation of 1-methyl-4-nitroimidazole with methyl iodide in the presence of sodium hydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-methyl", "Reaction of 1-methyl-4-nitro-1H-imidazol-5-yl-methyl with thiourea in the presence of acetic anhydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea", "Reduction of 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea with sodium dithionite to form 1-methyl-4-amino-1H-imidazol-5-yl-thiourea", "Coupling of 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine with 1-methyl-4-amino-1H-imidazol-5-yl-thiourea in the presence of sodium bicarbonate and sodium hydroxide to form 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione", "Purification of the final product by recrystallization from ethanol and water" ] } | |
Número CAS |
941965-77-1 |
Nombre del producto |
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C19H19N7O4S |
Peso molecular |
441.47 |
Nombre IUPAC |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
Clave InChI |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)
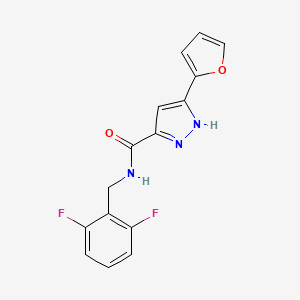

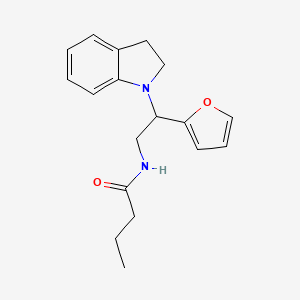
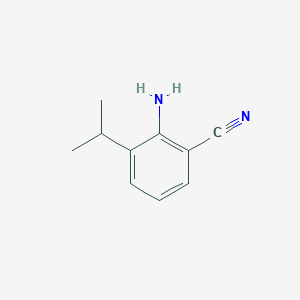
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)
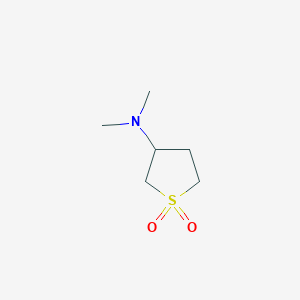
![7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2929302.png)
